Target Engagement Specificity: EthR Inhibitor Boosting Potency vs. Endothelin Receptor A (ETA) Antagonist Candidates
The core fragment (E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, which defines the biological activity of the target compound, has been co-crystallized with the EthR repressor from Mycobacterium tuberculosis at a resolution of 1.78 Å (PDB: 5IPA) [1]. This provides unequivocal structural evidence for its engagement with a target that is mechanistically distinct from the human endothelin receptors (ETA/ETB) commonly associated with other benzodioxolyl-pyrrolidine derivatives like Atrasentan (Ki = 0.034 nM for ETA) [2]. The presence of the furan-3-yl moiety directs the compound toward an anti-tuberculosis boosting application, a profile entirely absent in classic ETA-selective antagonists.
| Evidence Dimension | Mechanistic Target Class & Structural Engagement |
|---|---|
| Target Compound Data | EthR transcriptional repressor inhibitor (PDB: 5IPA, 1.78 Å resolution) [1] |
| Comparator Or Baseline | Atrasentan (ABT-627), a classic benzodioxolyl-pyrrolidine, is a potent ETA antagonist (Ki = 0.034 nM) [2] |
| Quantified Difference | Qualitatively distinct primary target (EthR vs. ETA), indicating a divergence in biological application. |
| Conditions | X-ray crystallography for the compound's core fragment; radioligand binding assays for the comparator. |
Why This Matters
For research programs focused on anti-tuberculosis drug boosting, the target compound offers a validated binding mode to the EthR target, a mechanism not addressed by endothelin-focused analogs.
- [1] Nikiforov, P. O., Blaszczyk, M., Surade, S., Boshoff, H. I., Sajid, A., Delorme, V., Deboosere, N., Brodin, P., & Abell, C. (2016). Fragment-sized EthR inhibitors exhibit exceptionally strong ethionamide boosting effect in whole-cell Mycobacterium tuberculosis assays. RCSB Protein Data Bank, 5IPA. View Source
- [2] Tasker, A. S., Sorensen, B. K., Jae, H. S., Winn, M., Von Geldern, T. W., Boyd, S. A., & Henry, K. J. Jr. (1996). Discovery of A-127722, a potent ETA-selective endothelin receptor antagonist. Journal of Medicinal Chemistry, 39(26), 5108-5111. View Source
